Kovats Retention Index on RTX-5: 2,3,4,6,7,8-HxBDF vs. 1,2,3,4,6,8-HxBDF as the Closest Eluting Hexabromo Isomer
The GC retention index (Kovats RI) on an RTX-5 non-polar capillary column provides a definitive isomer-discriminating fingerprint. 2,3,4,6,7,8-Hexabromodibenzofuran exhibits a Kovats RI of 3548, measured under a standardized temperature program (60 m × 0.25 mm × 0.25 μm, He carrier, 1 K/min from 170°C to 320°C) [1]. The nearest-eluting congener for which comparative data are available from the same study is 1,2,3,4,6,8-hexabromodibenzofuran, with a Kovats RI of 3431, yielding a ΔRI of +117 units [2]. This substantial difference (relative to the typical 10–30 unit resolution of the method) confirms baseline-resolved separation and eliminates ambiguity in isomer assignment when the authentic reference standard is used [1].
Supports isomer-confirmed identification in complex extracts.
RTX-5 column, Donnelly et al. 1991 model.
| Evidence Dimension | Gas chromatographic retention (Kovats Retention Index) |
|---|---|
| Target Compound Data | Kovats RI = 3548 on RTX-5 capillary column |
| Comparator Or Baseline | 1,2,3,4,6,8-Hexabromodibenzofuran: Kovats RI = 3431 on RTX-5 |
| Quantified Difference | ΔRI = +117 units (target elutes later) |
| Conditions | 60 m × 0.25 mm × 0.25 μm RTX-5 column, He carrier, 1 K/min, T_start = 170°C, T_end = 320°C |
Why This Matters
The large ΔRI of +117 units ensures unambiguous isomer identification in complex environmental extracts, directly justifying the procurement of the 2,3,4,6,7,8-isomer-specific standard rather than a generic hexaBDF mixture.
- [1] Donnelly, J.R.; Munslow, W.D.; Grange, A.H.; Pettit, T.L.; Simmons, R.D.; Sovocool, G.W. Correlation of structure with linear retention index for bromo- and bromochlorodibenzo-p-dioxins and bromodibenzofurans. J. Chromatogr. A 1991, 540, 293-310. View Source
- [2] Pherobase. Kovats Retention Index: 1,2,3,4,6,8-Hexabromodibenzofuran. Data sourced from Donnelly et al., J. Chromatogr. A 1991, 540:293. View Source
